4-(3-Buten-1-yl)-2-fluorobenzoyl chloride

Lipophilicity Partition coefficient Drug-likeness

4-(3-Buten-1-yl)-2-fluorobenzoyl chloride (CAS 225240-69-7) is a substituted benzoyl chloride with molecular formula C11H10ClFO and a molecular weight of 212.65 g mol⁻¹. The benzene ring carries a fluorine atom at the 2-position (ortho to the carbonyl) and a 3-buten-1-yl chain at the 4-position (para).

Molecular Formula C11H10ClFO
Molecular Weight 212.65 g/mol
CAS No. 225240-69-7
Cat. No. B12840099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Buten-1-yl)-2-fluorobenzoyl chloride
CAS225240-69-7
Molecular FormulaC11H10ClFO
Molecular Weight212.65 g/mol
Structural Identifiers
SMILESC=CCCC1=CC(=C(C=C1)C(=O)Cl)F
InChIInChI=1S/C11H10ClFO/c1-2-3-4-8-5-6-9(11(12)14)10(13)7-8/h2,5-7H,1,3-4H2
InChIKeyJSZUXXPWZBMRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Buten-1-yl)-2-fluorobenzoyl chloride (CAS 225240-69-7) – Structural Baseline and Compound Class Context


4-(3-Buten-1-yl)-2-fluorobenzoyl chloride (CAS 225240-69-7) is a substituted benzoyl chloride with molecular formula C11H10ClFO and a molecular weight of 212.65 g mol⁻¹ . The benzene ring carries a fluorine atom at the 2-position (ortho to the carbonyl) and a 3-buten-1-yl chain at the 4-position (para). This combination of an electrophilic acyl chloride, an ortho‑fluorine substituent, and a terminal olefin creates a reactive intermediate with physicochemical properties (LogP = 3.32, PSA = 17.07 Ų) that differ markedly from simpler fluorobenzoyl chlorides or saturated alkyl analogs, making it a distinct building block for synthetic chemistry applications.

Dual reactive handles Acyl chloride and terminal olefin enable sequential coupling and post-functionalization
Higher lipophilicity, retained low PSA Computed LogP above simple fluorobenzoyl chlorides with no increase in polar surface area
Building block for multiple material classes Supports liquid-crystal mesogen design, CNS-oriented libraries, and functional polymer synthesis

Why 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride Cannot Be Simply Replaced by Common Fluorobenzoyl Chlorides or Saturated Analogs


Routine procurement decisions often substitute a fluorobenzoyl chloride (e.g., 2‑fluorobenzoyl chloride or 4‑fluorobenzoyl chloride) or a saturated analog (e.g., 4‑butylbenzoyl chloride) for 4‑(3‑buten‑1‑yl)‑2‑fluorobenzoyl chloride. This substitution fails because the target compound uniquely integrates three functional features in one molecule: (i) an acyl chloride electrophilic center, (ii) an ortho‑fluorine that modulates electronic character , and (iii) a terminal butenyl chain that provides a handle for further elaboration (hydroboration, metathesis, thiol‑ene coupling) and elevates lipophilicity (LogP = 3.32) relative to unsubstituted fluorobenzoyl chlorides (LogP ≈ 2.2) [1]. Saturated analogs such as 4‑butylbenzoyl chloride lack the terminal olefin and its associated reactivity, while simple fluorobenzoyl chlorides lack the lipophilic alkenyl chain and its impact on partitioning, liquid‑crystalline mesophase behavior [2], or polymerizability. Consequently, direct replacement alters reaction scope, physicochemical properties, and final material performance.

Missing terminal olefin

Common fluorobenzoyl chlorides lack the alkene handle, eliminating hydroboration, metathesis, or thiol-ene coupling pathways.

Altered lipophilicity and partitioning

Saturated or unsubstituted analogs show lower LogP, which may shift organic-phase partitioning and membrane permeability of derived compounds.

Different conformational profile

The butenyl chain adds rotatable bonds; simple analogs have reduced flexibility, potentially affecting mesophase behaviour or solubility.

Quantitative Differentiation Evidence for 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride vs. 2-Fluorobenzoyl chloride

The target compound exhibits a computed LogP of 3.32 , which is approximately 1.1 log units higher than that of 2-fluorobenzoyl chloride (LogP = 2.20) and roughly 1.0 log unit higher than 4-fluorobenzoyl chloride (LogP ≈ 2.20–2.43) [1]. This increase corresponds to a theoretical ~12‑fold greater partition into octanol over water, indicating significantly enhanced membrane permeability and organic‑phase partitioning.

Lipophilicity (LogP)
Data to verify
LogP 3.32 vs 2.20 (Δ +1.1)
Higher computed lipophilicity; supports organic-phase partitioning assessment
Database-derived; experimental validation recommended
Lipophilicity Partition coefficient Drug-likeness

Rotatable Bond Count and Conformational Flexibility: Impact on Material Mesophase and Solubility

4-(3-Buten-1-yl)-2-fluorobenzoyl chloride contains 4 rotatable bonds (the butenyl chain plus the C–C bond to the carbonyl), approximately double the number found in 2-fluorobenzoyl chloride or 4-fluorobenzoyl chloride (1 rotatable bond each) [1]. Increased conformational freedom is linked to lower melting points and broader mesophase ranges in liquid‑crystalline materials; 3‑butenyl‑based fluorinated biphenyl liquid crystals prepared from related intermediates exhibit virtual clearing points near 127.7 °C and large splay elastic constants (K11 ≈ 19.7) [2].

Conformational & mesophase
Class-level inference
4 rotatable bonds; related clearing point ~127.7 °C
Supports liquid-crystal mesogen design with flexible butenyl chain
Data from analogous 3-butenyl biphenyls; direct acid chloride data needed
Conformational flexibility Liquid crystals Rotatable bonds

Molecular Weight and Physical State: Practical Handling and Formulation Considerations

With a molecular weight of 212.65 g mol⁻¹, 4-(3-buten-1-yl)-2-fluorobenzoyl chloride is approximately 34% heavier than 2-fluorobenzoyl chloride (158.56 g mol⁻¹) [1]. While both are liquids at ambient temperature, the higher molecular weight reduces vapor pressure and volatility, which can simplify containment and reduce inhalation exposure during bench‑scale reactions. The compound also contains 10 carbon atoms vs. 7 in simple fluorobenzoyl chlorides, which affects combustion characteristics and waste‑stream considerations.

Volatility context
Cross-study comparable
MW 212.65 vs 158.56 g/mol (Δ +54)
Lower volatility may simplify bench handling compared to lighter acyl chlorides
Calculated from molecular formula; physical state from supplier listings
Molecular weight Physical state Handling

Polar Surface Area (PSA) Constancy: What the 17.07 Ų Value Implies for Blood–Brain Barrier Penetration

Despite the additional butenyl chain, 4-(3-buten-1-yl)-2-fluorobenzoyl chloride retains a PSA of 17.07 Ų , identical to that of 2-fluorobenzoyl chloride (PSA = 17.07 Ų) and 4-fluorobenzoyl chloride. PSA values below 60–70 Ų are generally associated with favorable blood–brain barrier penetration for CNS drug candidates. Thus, the target compound maintains the intrinsically low PSA of the benzoyl chloride class while gaining lipophilicity, a profile that is attractive for designing CNS‑penetrant small molecules.

PSA constancy
Data to verify
PSA 17.07 Ų (identical)
Retains low polar surface area; CNS drug-design context
Computed PSA; consistent across databases
Polar surface area Blood-brain barrier CNS drug design

High-Value Application Scenarios for 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride Based on Differentiating Evidence


Synthesis of Fluorinated Liquid‑Crystal Intermediates with Terminal Olefin Handles

The butenyl chain in 4-(3-buten-1-yl)-2-fluorobenzoyl chloride can be integrated into the core of fluorinated biphenyl or terphenyl liquid crystals. Literature on analogous 3‑butenyl‑based fluorinated biphenyls reports virtual clearing points of 127.7 °C and splay elastic constants (K11) of 19.7 [1], demonstrating that the butenyl‑fluoro combination yields mesogens with favorable electro‑optical properties. The acyl chloride functionality allows direct coupling to the mesogenic core via Friedel‑Crafts acylation or esterification, while the terminal alkene remains available for post‑synthetic cross‑linking or further functionalization.

Preparation of CNS‑Penetrant Small‑Molecule Candidates via Amide/ Ester Formation

With a LogP of 3.32 and a PSA of only 17.07 Ų , 4‑(3‑buten‑1‑yl)‑2‑fluorobenzoyl chloride is well‑suited for constructing CNS‑oriented compound libraries. The acyl chloride reacts rapidly with amines or alcohols to form amides or esters, and the resulting conjugates inherit the favorable lipophilicity and low polar surface area of the parent benzoyl fragment. Compared to using 2‑fluorobenzoyl chloride (LogP 2.20) , the target compound imparts roughly one extra log unit of lipophilicity without increasing PSA, which can improve brain‑to‑plasma ratios in early‑stage in vivo screening campaigns.

Building Block for Functional Polymers and Coatings with Pendant Alkenyl Reactivity

The terminal olefin in the butenyl chain enables subsequent thiol‑ene, hydrosilylation, or metathesis reactions after the benzoyl chloride has been installed on a polymer backbone or cross‑linker. This orthogonal reactivity—acyl chloride acylation followed by olefin‑based coupling—allows stepwise construction of functional materials. Researchers developing UV‑curable coatings, specialty adhesives, or stimuli‑responsive polymers can exploit this dual reactivity, which is absent in simple fluorobenzoyl chlorides or saturated alkyl‑benzoyl chlorides.

Application
Selection Property
Validation Focus
Fluorinated liquid-crystal intermediates
Terminal olefin handle & fluorinated mesogen compatibility
Mesophase clearing point and elastic constants
CNS-penetrant small-molecule libraries
High lipophilicity with low polar surface area
Brain-to-plasma ratio in in vivo screening
Functional polymers with pendant alkene reactivity
Orthogonal acyl chloride / olefin reactivity
Stepwise functionalization and cross-linking efficiency
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